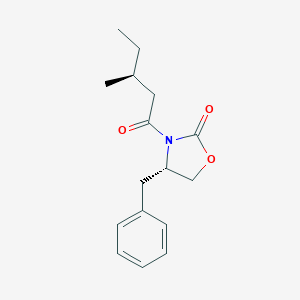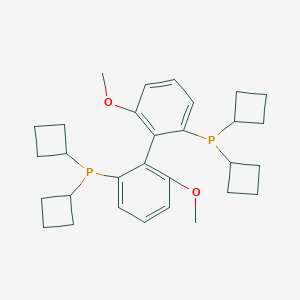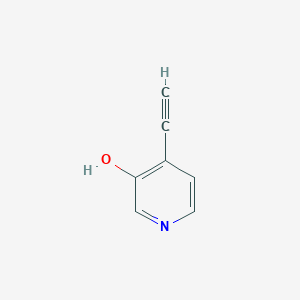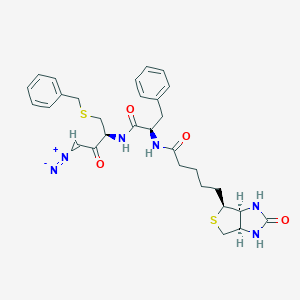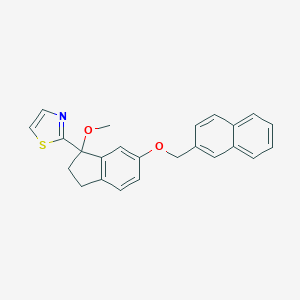
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan, also known as MNMI, is a synthetic compound that has been studied for its potential use in scientific research. MNMI belongs to the class of indan compounds and has a unique chemical structure that makes it a promising candidate for various applications.
Mechanism Of Action
The mechanism of action of 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan is not fully understood, but it is believed to act as a dopamine transporter ligand. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan binds to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the transporter, 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan can inhibit dopamine reuptake and increase the concentration of dopamine in the synaptic cleft.
Biochemical And Physiological Effects
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and other behavioral effects. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has also been shown to have antioxidant properties, which may make it a potential therapeutic agent for oxidative stress-related disorders.
Advantages And Limitations For Lab Experiments
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has several advantages as a tool for scientific research. It has a high affinity for the dopamine transporter, which makes it a specific tool for studying dopamine transport and release. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan is also relatively easy to synthesize, which makes it a cost-effective tool for researchers. However, 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has some limitations as well. It has a short half-life, which means that it may not be suitable for long-term studies. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan is also not very water-soluble, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan. One area of interest is the development of 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan-based therapies for Parkinson's disease and other neurological disorders. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan may also be useful as a tool for studying the role of dopamine in addiction and other behavioral disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan and its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan involves several steps, including the reaction of 2-naphthol with 2-bromoethyl methyl ether, followed by the reaction of the resulting compound with 2-thiazolinethiol. The final step involves the cyclization of the intermediate compound to form 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan.
Scientific Research Applications
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential tool for studying dopamine transport and release in the brain. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
CAS RN |
131956-42-8 |
|---|---|
Product Name |
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan |
Molecular Formula |
C24H21NO2S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[1-methoxy-6-(naphthalen-2-ylmethoxy)-2,3-dihydroinden-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C24H21NO2S/c1-26-24(23-25-12-13-28-23)11-10-19-8-9-21(15-22(19)24)27-16-17-6-7-18-4-2-3-5-20(18)14-17/h2-9,12-15H,10-11,16H2,1H3 |
InChI Key |
PHWUGPWQJTXVQO-UHFFFAOYSA-N |
SMILES |
COC1(CCC2=C1C=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)C5=NC=CS5 |
Canonical SMILES |
COC1(CCC2=C1C=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)C5=NC=CS5 |
synonyms |
1-methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan ICI 216800 ICI-216800 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



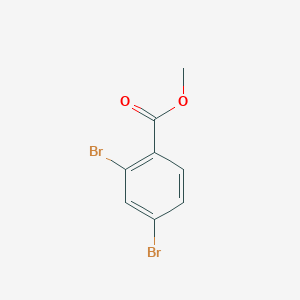
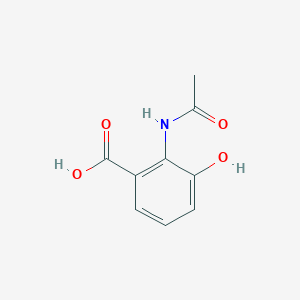
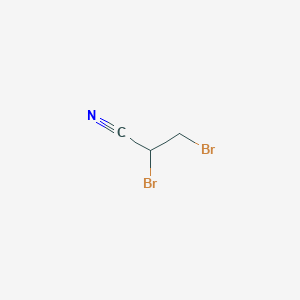
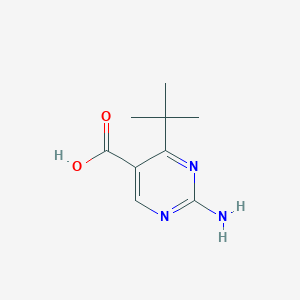
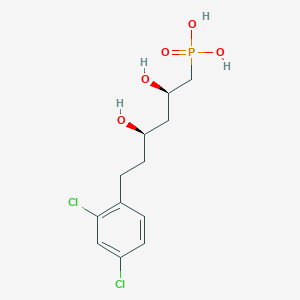
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
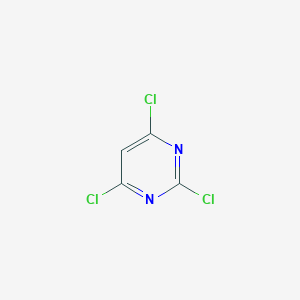
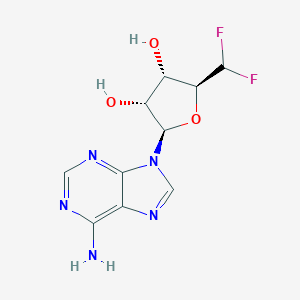
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
